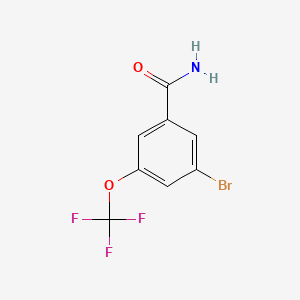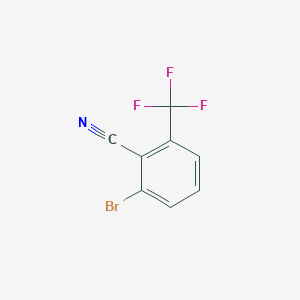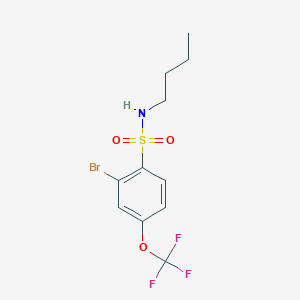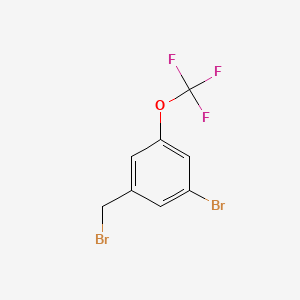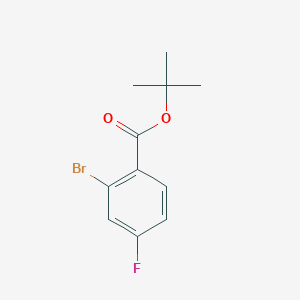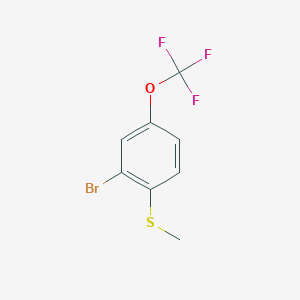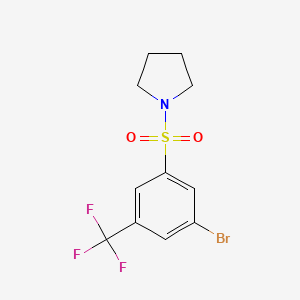
1-(2-クロロエチル)ピペリジン
概要
説明
1-(2-Chloroethyl)piperidine (CEP) is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a colorless liquid with a pungent odor, and is highly soluble in water, alcohol, and ether. CEP is used as a solvent in various industrial applications, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals. The compound has also been studied extensively in the fields of biology and medicine due to its potential as a therapeutic agent.
科学的研究の応用
薬理学的研究
「1-(2-クロロエチル)ピペリジン」は、特に様々な医薬品の合成において、薬理学的に貴重な化合物です。 それは、フェンピベリニウム臭化物、クロペラステイン、ピトフェノンなどの薬剤の製造における重要な中間体として役立ちます 。これらの薬剤は、抗痙攣作用から鎮咳作用まで、様々な治療用途を持っています。
有機合成
有機化学において、「1-(2-クロロエチル)ピペリジン」は試薬および触媒として利用されます。 それは、合成薬剤や染料を含む、複雑な有機分子の合成において重要な役割を果たします 。その反応性は、様々な化学構造を構築するための汎用性の高い構成要素となっています。
DNA研究
この化合物は、特にDNAバイオセンサーの開発において、DNA研究に可能性を示しています。 例えば、それは、DNAに挿入する能力を利用して、デング熱ウイルスなどのウイルスを検出するための、感度が高く選択的な光学式DNAバイオセンサーを作成するために使用されてきました .
Safety and Hazards
“1-(2-Chloroethyl)piperidine” is considered hazardous. It may be harmful if inhaled, absorbed through the skin, or swallowed. It can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用機序
Target of Action
1-(2-Chloroethyl)piperidine is an organic compound that is used in various applications in the field of organic synthesis It has been used in the development of a sensitive and selective optical dna biosensor for dengue virus detection . This suggests that it may interact with DNA or other nucleic acids in some contexts.
Mode of Action
In the context of the dna biosensor, it was able to intercalate via nucleobase stacking within dna . This suggests that it may interact with its targets through a similar mechanism, potentially altering their structure or function.
Action Environment
It is recommended to be stored in a dark place, sealed, and in dry conditions . This suggests that light, air, and moisture could potentially affect its stability or efficacy.
特性
IUPAC Name |
1-(2-chloroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWEBKEQARBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172922 | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-03-2 | |
| Record name | 1-(2-Chloroethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2-chloroethyl)piperidine interact with biological molecules?
A: 1-(2-chloroethyl)piperidine acts as an alkylating agent, capable of reacting with nucleophilic sites in biological molecules like DNA and proteins. For instance, it reacts with piperidine, a model compound for nucleic acid bases, forming 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane. [] This alkylation disrupts the normal structure and function of these biomolecules.
Q2: Can you provide examples of how 1-(2-chloroethyl)piperidine has been used in the synthesis of other compounds with biological activity?
A2: 1-(2-chloroethyl)piperidine serves as a key building block in synthesizing various compounds with potential biological activities:
- Anti-tumor agents: It's used in the synthesis of Ditercalinium, a potent antitumor DNA bis-intercalator. [] Researchers utilize tritium-labeled Ditercalinium to study its cellular mechanisms and pharmacokinetic properties.
- Oxotechnetium(V) complexes: It acts as a precursor to the tridentate ligand N,N-bis(2-mercaptoethyl)(2-piperidin-1-ylethyl)amine. This ligand forms stable complexes with oxotechnetium(V) which show potential for brain imaging due to their fast blood clearance and high brain uptake in mice. []
Q3: What is known about the structure-activity relationship (SAR) of 1-(2-chloroethyl)piperidine derivatives?
A: Research indicates that structural modifications to compounds containing the 1-(2-chloroethyl)piperidine moiety can significantly impact their biological activity. For example, the presence of a meso-1,2-diphenylethylenediamine moiety in nickel Schiff base complexes enhanced their selectivity towards tetramolecular DNA quadruplexes over double-stranded DNA. [] This highlights the importance of specific structural features in targeting different DNA structures.
Q4: Are there any studies on the antimicrobial activity of compounds derived from 1-(2-chloroethyl)piperidine?
A: Yes, studies have investigated the antimicrobial potential of certain derivatives. A study examining (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from 1-(2-chloroethyl)piperidine, revealed moderate antimicrobial activity against various bacterial and fungal strains. [] This finding suggests potential applications for these derivatives in combating microbial infections.
Q5: Has 1-(2-chloroethyl)piperidine been implicated in any toxicological studies?
A: Research using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea Narom-oxide (I), a compound containing the 1-(2-chloroethyl)piperidine moiety, provides insight into potential toxicological mechanisms. Compound I reacted with model compounds for nucleic acid bases and enzyme proteins, suggesting potential alkylation and disruption of these crucial biomolecules. []
Q6: What analytical techniques are commonly employed to characterize and study 1-(2-chloroethyl)piperidine and its derivatives?
A6: Various analytical techniques are crucial for studying 1-(2-chloroethyl)piperidine and its derivatives. Common methods include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy are routinely used for structural characterization. [, , , ]
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the identity and study the interactions of the compound with DNA. []
- Chromatography: Thin Layer Chromatography (TLC) helps in assessing the purity of synthesized compounds. []
- X-ray crystallography: Provides detailed structural information of the compounds in the solid state. []
Q7: Are there any known safety concerns regarding 1-(2-chloroethyl)piperidine?
A: While specific safety data for 1-(2-chloroethyl)piperidine might be limited, its reactivity as an alkylating agent raises concerns. Alkylating agents are known to have mutagenic and carcinogenic potential due to their ability to damage DNA. [] Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
